3-Isopropyl-piperazin-2-one chemical properties
3-Isopropyl-piperazin-2-one chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 3-Isopropyl-piperazin-2-one
For Researchers, Scientists, and Drug Development Professionals
Abstract
The piperazine ring is a ubiquitous scaffold in medicinal chemistry, recognized for its presence in a multitude of clinically significant drugs.[1] Its unique structural and physicochemical properties allow it to serve as a versatile building block in drug design. This guide focuses on a specific derivative, 3-Isopropyl-piperazin-2-one, a molecule that combines the piperazine core with a lactam functionality and an isopropyl substituent. This substitution pattern offers an intriguing profile for modulating biological activity and pharmacokinetic properties. This document provides a comprehensive overview of its chemical properties, synthesis, spectral characterization, reactivity, and potential applications, serving as a technical resource for researchers engaged in the exploration of novel therapeutics.
Core Molecular Attributes of 3-Isopropyl-piperazin-2-one
3-Isopropyl-piperazin-2-one is a heterocyclic compound featuring a six-membered piperazine ring with a carbonyl group at the 2-position, creating a lactam, and an isopropyl group at the 3-position. The presence of a secondary amine, an amide, and a chiral center at the C3 position makes it a valuable and versatile synthetic intermediate.
Table 1: Physicochemical and Computed Properties
| Property | Value | Source |
| IUPAC Name | 3-(propan-2-yl)piperazin-2-one | Generated |
| Molecular Formula | C₇H₁₄N₂O | Computed |
| Molecular Weight | 142.20 g/mol | Computed |
| CAS Number | Not readily available | - |
| Topological Polar Surface Area | 41.1 Ų | Estimated based on[2] |
| Hydrogen Bond Donors | 2 | Estimated based on[2] |
| Hydrogen Bond Acceptors | 2 | Estimated based on[2] |
| XLogP3 (Lipophilicity) | -0.3 to 0.1 | Estimated based on[2][3] |
| Rotatable Bond Count | 1 | Estimated based on[3] |
Note: Some properties are estimated based on the parent compound piperazin-2-one or closely related structures due to the limited availability of experimental data for this specific molecule.
Synthesis and Purification
The synthesis of chiral piperazinone derivatives is a critical process for their application in drug development.[4] A common and effective strategy involves the reductive amination of an amino acid derivative followed by cyclization. This approach provides good control over stereochemistry, which is crucial for biological activity.
Proposed Synthetic Pathway
A plausible and efficient synthesis of 3-Isopropyl-piperazin-2-one can be achieved starting from a protected ethylenediamine and an ethyl ester of a valine precursor.
Figure 1: Proposed synthesis workflow for 3-Isopropyl-piperazin-2-one.
Detailed Experimental Protocol
This protocol is a representative procedure and may require optimization.
Step 1: Synthesis of Ethyl 2-((2-((tert-butoxycarbonyl)amino)ethyl)amino)-3-methylbutanoate
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To a solution of N-Boc-ethylenediamine (1.0 eq) in 1,2-dichloroethane (DCE), add ethyl 2-oxo-3-methylbutanoate (1.1 eq).
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Stir the mixture at room temperature for 1 hour.
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Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 20 minutes.
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Allow the reaction to proceed for 12-18 hours at room temperature. Monitor progress by TLC or LC-MS.
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Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
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Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM).
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Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate amine.
Step 2: Deprotection and Lactam Formation
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Dissolve the crude intermediate from Step 1 in a 4M solution of HCl in 1,4-dioxane or neat trifluoroacetic acid (TFA).
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Heat the mixture to 50-70°C for 4-6 hours. The cyclization is driven by the removal of the Boc protecting group, which allows the primary amine to attack the ester carbonyl.
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Monitor the reaction for the consumption of the starting material.
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Once complete, cool the reaction to room temperature and concentrate under reduced pressure to remove the acid and solvent.
Step 3: Purification
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Neutralize the crude product with a base (e.g., saturated NaHCO₃ solution) and extract with DCM or ethyl acetate.
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Dry the combined organic extracts and concentrate.
-
Purify the residue by flash column chromatography on silica gel, using a gradient of methanol in dichloromethane (e.g., 0% to 10% MeOH) to elute the final product.
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Combine fractions containing the pure product (as determined by TLC/LC-MS) and evaporate the solvent to yield 3-Isopropyl-piperazin-2-one. The purity should be validated by NMR and LC-MS analysis.
Spectral Characterization
Structural elucidation of 3-Isopropyl-piperazin-2-one relies on a combination of standard spectroscopic techniques. The expected spectral data provides a fingerprint for confirming the identity and purity of the synthesized compound.
Table 2: Expected Spectroscopic Data
| Technique | Expected Features |
| ¹H NMR | - Isopropyl CH: A multiplet or septet. - Isopropyl CH₃: Two doublets due to diastereotopicity. - Piperazine Ring CH₂ & CH: A series of complex multiplets in the aliphatic region. - Amine NHs: Two broad singlets, exchangeable with D₂O. |
| ¹³C NMR | - Amide C=O: Signal in the range of 165-175 ppm. - C3 (CH-isopropyl): Signal around 55-65 ppm. - Piperazine Ring CH₂s: Signals in the range of 40-55 ppm. - Isopropyl CH & CH₃: Signals in the upfield region (15-30 ppm). |
| IR (Infrared) | - N-H Stretch: Broad peaks around 3200-3400 cm⁻¹ (amine and amide). - C-H Stretch: Peaks around 2850-3000 cm⁻¹. - Amide C=O Stretch: Strong, sharp peak around 1650-1680 cm⁻¹. |
| Mass Spec (MS) | - [M+H]⁺: Expected at m/z = 143.1184 for C₇H₁₅N₂O⁺. |
Note: Specific chemical shifts (ppm) and coupling constants (Hz) will depend on the solvent and experimental conditions. The data is based on typical values for similar structures.[5]
Chemical Reactivity and Stability
The reactivity of 3-Isopropyl-piperazin-2-one is dictated by its functional groups: the secondary amine (N4) and the cyclic amide (lactam).
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N4-Substitution: The secondary amine at the N4 position is a key site for further functionalization. It can readily undergo nucleophilic reactions such as alkylation, acylation, arylation, and reductive amination. This allows for the straightforward introduction of diverse substituents, a common strategy in medicinal chemistry to modulate a compound's properties.[6] The principle of using a protonated piperazine to achieve mono-substitution can be a highly effective strategy.[5]
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Lactam Reactivity: The amide bond within the piperazinone ring is relatively stable but can be hydrolyzed under strong acidic or basic conditions. The carbonyl group can also be a site for nucleophilic attack, and the adjacent C3 position can be deprotonated with a strong base, though this is less common than N4-substitution. A study on piperazin-2-one showed it can react with triethyl phosphite in the presence of phosphoryl chloride to yield bisphosphonates, demonstrating reactivity at the C3 position.[7]
-
Storage and Stability: 3-Isopropyl-piperazin-2-one should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[8] For long-term storage, particularly in solution, it is recommended to keep it at low temperatures (-20°C to -80°C) to prevent degradation.[9]
Biological Activity and Drug Development Potential
The piperazine nucleus is a "privileged scaffold" in drug discovery, forming the core of numerous approved drugs with a wide spectrum of biological activities.[1][10] These activities include anticancer, antiviral, antimicrobial, anti-inflammatory, and various central nervous system (CNS) effects.[11][12]
Figure 2: The versatile piperazine core and its associated biological activities.
Derivatives of the parent piperazin-2-one structure have been specifically noted for their anti-adenoviral activity.[9] The introduction of the 3-isopropyl group onto the piperazin-2-one scaffold is a strategic modification. This lipophilic group can enhance membrane permeability and influence how the molecule binds to biological targets. The chiral center also introduces stereospecificity, which can be critical for selective receptor or enzyme inhibition.
Given this background, 3-Isopropyl-piperazin-2-one serves as an excellent starting point for developing new chemical entities targeting a range of diseases, particularly in oncology, virology, and neurology.
Safety and Handling
While a specific Safety Data Sheet (SDS) for 3-Isopropyl-piperazin-2-one is not widely available, data from related piperazine compounds provides essential guidance for safe handling.
-
Hazard Identification: Piperazine derivatives can be harmful if swallowed.[13][14][15] They are often classified as causing skin irritation and serious eye irritation.[2] Some may cause an allergic skin reaction or respiratory irritation.[2][13]
-
Precautionary Measures:
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[14]
-
Handling: Use in a well-ventilated area or under a chemical fume hood.[16] Avoid breathing dust, fumes, or vapors.[13] Wash hands thoroughly after handling.[14]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[8]
-
-
First Aid:
-
If Swallowed: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[13]
-
If on Skin: Wash with plenty of soap and water. If skin irritation or rash occurs, get medical advice.[13][14]
-
If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[13]
-
If Inhaled: Remove person to fresh air and keep comfortable for breathing.[13]
-
Researchers must always consult the specific SDS for any chemical before use and perform a thorough risk assessment for their experimental procedures.
References
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Singh, P., & Kumar, A. (2021). Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. ResearchGate. Retrieved from [Link]
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Arguello-Velasco, R. O., et al. (2019). Reactions of Piperazin-2-one, Morpholin-3-one, and Thiomorpholin-3-one with Triethyl Phosphite Prompted by Phosphoryl Chloride: Scope and Limitations. ACS Omega. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 541786, 3-(Propan-2-yl)piperidine. Retrieved from [Link]
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Sahu, J. K., et al. (2021). PIPERAZINE – A BIOLOGICALLY ACTIVE SCAFFOLD. ResearchGate. Retrieved from [Link]
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Inam, M., et al. (2024). Biological Activities of Piperazine Derivatives: A Comprehensive Review. IntechOpen. Retrieved from [Link]
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Wang, Y., et al. (2023). Synthesis and Biological Evaluation of Piperazine Hybridized Coumarin Indolylcyanoenones with Antibacterial Potential. MDPI. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 117602, 3-isopropyl-(1H)-pyrazin-2-one. Retrieved from [Link]
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University of Florida. (n.d.). Derivatives of Piperazine. XXI. Syntheses of Some Unsymmetrical 1,4-Disubstituted-2-methylpiperazines. Retrieved from [Link]
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Al-Ostath, A., et al. (2021). The Impact of Incorporation Piperazine on Biological Activities of Benzazoles. IntechOpen. Retrieved from [Link]
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Kurfi, M., et al. (2018). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]
- Google Patents. (2020). CN108129404B - Synthesis method of chiral piperazinone derivative.
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 231360, Piperazin-2-one. Retrieved from [Link]
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U.S. National Library of Medicine. (2026). LOXAPINE capsule - DailyMed. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 736942, (S)-3-Isopropyl-2,5-piperazinedione. Retrieved from [Link]
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